molecular formula C31H42N2O6S2 B329635 SPL-IN-1

SPL-IN-1

Cat. No.: B329635
M. Wt: 602.8 g/mol
InChI Key: FEJGEEADIIWSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) is a complex organic compound with the molecular formula C31H42N2O6S2 and a molecular weight of 602.8 g/mol. This compound features a unique structure that includes a dioxopentane core, diimino linkages, and tetrahydro-cyclohepta[b]thiophene carboxylate groups.

Preparation Methods

The synthesis of dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Compared to similar compounds, dipropyl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate)
  • 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(4H-cyclohepta[b]thiophene-3-carboxylate)
  • 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylate) .

These compounds share similar core structures but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C31H42N2O6S2

Molecular Weight

602.8 g/mol

IUPAC Name

propyl 2-[[5-oxo-5-[(3-propoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]pentanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C31H42N2O6S2/c1-3-18-38-30(36)26-20-12-7-5-9-14-22(20)40-28(26)32-24(34)16-11-17-25(35)33-29-27(31(37)39-19-4-2)21-13-8-6-10-15-23(21)41-29/h3-19H2,1-2H3,(H,32,34)(H,33,35)

InChI Key

FEJGEEADIIWSQK-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCCC

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OCCC

Origin of Product

United States

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